molecular formula C8H9ClN4S B1396895 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1220517-81-6

4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1396895
CAS No.: 1220517-81-6
M. Wt: 228.7 g/mol
InChI Key: GJICGEFYYJMUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reactions .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium ethoxide for nucleophilic substitution, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

4-chloro-1-ethyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4S/c1-3-13-7-5(4-10-13)6(9)11-8(12-7)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJICGEFYYJMUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=NC(=N2)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729190
Record name 4-Chloro-1-ethyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220517-81-6
Record name 4-Chloro-1-ethyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.